Phospho-L-arginine

概要

説明

Phospho-L-arginine is an arginine derivative where a phosphono group is substituted at the Nω-position of L-arginine. This compound plays a crucial role in the energy metabolism of invertebrates and certain parasitic protozoa. It acts as a high-energy phosphate reserve, analogous to phosphocreatine in vertebrates, and is essential for rapid energy supply during critical periods .

準備方法

Synthetic Routes and Reaction Conditions: Phospho-L-arginine can be synthesized through biocatalytic phosphorylation of L-arginine. The process involves the use of a selective arginine kinase enzyme that catalyzes the phosphorylation of L-arginine using phosphoenolpyruvate and pyruvate kinase for ATP regeneration . This method is efficient and yields the desired product in gram quantities in a single step.

Industrial Production Methods: The industrial production of this compound follows similar biocatalytic methods, leveraging recombinant arginine kinase enzymes. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Phospho-L-arginine primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in energy metabolism.

Common Reagents and Conditions: The phosphorylation of L-arginine to form this compound typically involves the use of ATP as a phosphoryl donor, with arginine kinase acting as the catalyst. The reaction conditions are mild, usually carried out at physiological pH and temperature .

Major Products Formed: The primary product of the phosphorylation reaction is this compound itself. Dephosphorylation of this compound yields L-arginine and inorganic phosphate .

科学的研究の応用

Cellular Signaling and Protein Modification

Phosphorylation is a critical post-translational modification that regulates protein function and signaling pathways. PLA specifically plays a role in:

- Protein Phosphorylation : PLA is involved in the phosphorylation of proteins, influencing various cellular processes such as growth, differentiation, and stress responses. For example, studies have shown that PLA can enhance the phosphorylation of key signaling proteins like mTOR (mammalian target of rapamycin), which is essential for protein synthesis and cell growth .

- Stress Response : In bacterial systems, PLA has been identified as a significant player in the stress response. The development of selective enrichment techniques for arginine-phosphorylated proteins has facilitated the study of its role in regulating bacterial responses to environmental stressors .

Table 1: Role of Phospho-L-arginine in Cellular Signaling

| Function | Description |

|---|---|

| Protein Modification | Modulates protein function through phosphorylation |

| Stress Response | Regulates cellular responses to environmental stress |

| mTOR Activation | Enhances protein synthesis via mTOR signaling pathway |

Energy Metabolism

PLA serves as an energy buffer, particularly in invertebrates. It is crucial for:

- Energy Regulation : PLA helps maintain energy homeostasis during periods of high energy demand. Research indicates that it plays a significant role in muscle contraction and energy supply during intense physical activity .

- Metabolomic Studies : Studies integrating metabolomics have highlighted the importance of PLA in understanding metabolic responses to environmental changes, such as ocean acidification in marine organisms .

Table 2: Applications of this compound in Energy Metabolism

| Application | Description |

|---|---|

| Energy Buffering | Regulates energy needs during high-demand situations |

| Muscle Function | Supports muscle contraction and performance under stress |

| Environmental Adaptation | Aids in metabolic adjustments to changing environmental conditions |

Therapeutic Implications

The unique properties of PLA suggest several potential therapeutic applications:

- Nutritional Supplementation : L-arginine supplementation has been shown to improve intestinal health by enhancing stem cell function and promoting epithelial cell proliferation. The role of PLA as a bioactive compound could be explored further for its benefits on gut health and recovery from injury .

- Neuroprotective Effects : Emerging research indicates that PLA may have neuroprotective properties, potentially aiding in conditions characterized by oxidative stress or inflammation .

Table 3: Therapeutic Potential of this compound

| Potential Use | Description |

|---|---|

| Nutritional Supplementation | Enhances gut health and recovery processes |

| Neuroprotection | May protect against oxidative damage in neurological conditions |

Case Studies and Research Findings

Several studies have documented the applications and effects of PLA across different biological contexts:

- Bacterial Stress Response : Research demonstrated that phosphoarginine plays a crucial role in the regulation of stress responses in Bacillus subtilis, revealing its importance in bacterial physiology .

- Marine Organisms : In studies involving American lobster larvae, PLA was identified as a key metabolite that buffers against ocean acidification effects, showcasing its ecological significance .

作用機序

Phospho-L-arginine functions as an energy buffer in cells. It stabilizes the ATP/ADP ratio by rapidly donating its phosphate group to ADP to form ATP during periods of high energy demand. This reaction is catalyzed by arginine kinase. The molecular targets include enzymes involved in energy metabolism, and the pathways primarily involve the phosphagen system .

類似化合物との比較

Phospho-L-arginine is unique in its role as an energy reserve in invertebrates and certain protozoa. Similar compounds include:

Phosphocreatine: Found in vertebrates, it serves a similar function in energy metabolism.

Phosphoarginine: Another phosphagen compound with similar energy-buffering properties.

This compound stands out due to its specific occurrence in invertebrates and its role in parasitic protozoa, making it a valuable target for therapeutic research .

生物活性

Phospho-L-arginine (P-L-Arg) is an important phosphoamino acid that plays a significant role in various biological processes, particularly in energy metabolism and protein signaling. This article reviews the biological activity of this compound, focusing on its biochemical properties, physiological roles, and potential applications based on recent research findings.

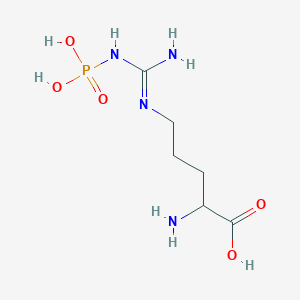

This compound is characterized by the presence of a phosphate group attached to the nitrogen atom of the arginine side chain, forming a phosphoramidate bond. This unique structure distinguishes it from other phosphorylated amino acids, such as phosphoserine or phosphothreonine, which contain phosphate groups attached to hydroxyl groups. The acid-labile nature of the phosphoramidate bond makes it susceptible to hydrolysis under acidic conditions, which has implications for its stability and detection in biological systems .

2. Physiological Roles

2.1 Energy Metabolism

This compound serves as an energy buffer in some invertebrates, similar to the role of phosphocreatine in vertebrates. It is involved in the rapid regeneration of ATP during periods of high energy demand. Studies have shown that P-L-Arg can effectively store and release energy, making it a crucial component in metabolic pathways where quick energy availability is necessary .

2.2 Protein Phosphorylation and Signaling

Recent research has highlighted the role of this compound in protein phosphorylation processes. It has been identified as a substrate for specific kinases and phosphatases that regulate various signaling pathways within cells. For instance, the protein arginine kinase McsB phosphorylates arginine residues, while the phosphatase YwlE specifically targets phosphoarginine for dephosphorylation, indicating a regulatory mechanism that could influence cellular responses to stress and metabolic states .

3.1 Case Studies

A study conducted on Bacillus subtilis revealed that phosphoarginine plays a critical role in bacterial stress response mechanisms. The regulation of McsB and YwlE activities was shown to be vital for maintaining cellular homeostasis during stress conditions .

In mammalian systems, another study demonstrated that L-arginine supplementation enhanced protein synthesis via activation of the mTOR/p70S6K signaling pathway. This suggests that arginine metabolism, including its phosphorylated forms, is crucial for anabolic processes in muscle cells .

3.2 Experimental Data

Table 1 summarizes key findings from various studies regarding the biological activity of this compound:

4. Potential Applications

The unique properties of this compound open avenues for potential applications in various fields:

4.1 Therapeutic Uses

Given its role in enhancing protein synthesis and energy metabolism, P-L-Arg may have therapeutic potential in conditions characterized by muscle wasting or energy deficits, such as cachexia or chronic diseases.

4.2 Sports Nutrition

Athletes may benefit from supplementation with P-L-Arg to improve performance through enhanced energy availability and muscle recovery mechanisms.

特性

IUPAC Name |

2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTIOCVIZPCTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N4O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862583 | |

| Record name | N~5~-[Amino(phosphonoamino)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Phosphoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1189-11-3 | |

| Record name | L-Phosphoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 180 °C | |

| Record name | L-Phosphoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。